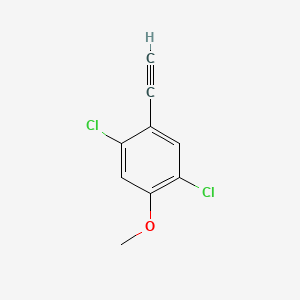![molecular formula C10H17F3N2O4S B13488317 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid is a chemical compound with the molecular formula C10H17F3N2O4S and a molecular weight of 318.3. This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane core and a methanesulfonyl group. The trifluoroacetic acid component is often used to stabilize the compound and enhance its solubility.
Vorbereitungsmethoden
The synthesis of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid typically involves multiple steps, starting with the formation of the diazaspiro nonane core. This can be achieved through a series of cyclization reactions. The methanesulfonyl group is then introduced via sulfonylation reactions, often using methanesulfonyl chloride as the sulfonylating agent. The final step involves the addition of trifluoroacetic acid to stabilize the compound .
Analyse Chemischer Reaktionen
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the breakdown of the spirocyclic structure
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The spirocyclic structure allows the compound to fit into specific binding sites on enzymes or receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s solubility and stability, facilitating its transport and interaction within biological systems .
Vergleich Mit ähnlichen Verbindungen
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid can be compared with other spirocyclic compounds, such as:
2-Methanesulfonyl-2,6-diazaspiro[3.5]octane: Similar structure but with a smaller ring size.
2-Methanesulfonyl-2,6-diazaspiro[3.5]decane: Similar structure but with a larger ring size.
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, hydrochloride: Similar structure but with hydrochloride instead of trifluoroacetic acid.
The uniqueness of this compound lies in its specific combination of the spirocyclic core, methanesulfonyl group, and trifluoroacetic acid, which together confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H17F3N2O4S |
|---|---|
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
2-methylsulfonyl-2,8-diazaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O2S.C2HF3O2/c1-13(11,12)10-6-8(7-10)3-2-4-9-5-8;3-2(4,5)1(6)7/h9H,2-7H2,1H3;(H,6,7) |
InChI-Schlüssel |
UIRWZWVBLWFZEX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CC2(C1)CCCNC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)





![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)





